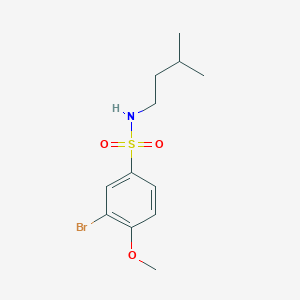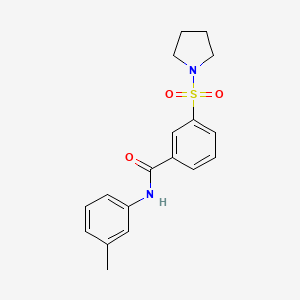![molecular formula C10H9F3N2O2 B5783419 N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide (ATA) is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. ATA is an amide derivative of trifluoroacetic acid, which is a widely used reagent in organic chemistry. ATA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Wirkmechanismus
The mechanism of action of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide may reduce the production of prostaglandins and thereby alleviate the symptoms of inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been shown to have antioxidant and antiplatelet effects. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has also been found to have a protective effect against liver damage caused by acetaminophen.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has also been found to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide. One area of interest is the development of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide as a therapeutic agent in the treatment of conditions such as arthritis, fever, and pain. Additionally, further research is needed to fully elucidate the mechanism of action of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide and its effects on other biochemical pathways.
Synthesemethoden
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide can be synthesized by reacting 2-aminobenzamide with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide, which can be purified by recrystallization from a suitable solvent. The synthesis of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been extensively studied in scientific research due to its potential applications in the field of medicine. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of a range of conditions such as arthritis, fever, and pain.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-6(16)14-7-4-2-3-5-8(7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFVSZANOZHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)



![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)


![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)